5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole
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Overview
Description
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of methoxy and ethoxy groups in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE typically involves the reaction of 4,5-dimethoxy-2-methylphenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-aminophenyl) (4,5-dimethoxy-2-methylphenyl)-: Similar structure with an aminophenyl group instead of the triazole ring.
(4,5-Dimethoxy-2-methylphenyl)-N-{[3-(4-ethylphenyl)-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methylmethanaminium: Contains a similar triazole ring but with different substituents.
Uniqueness
The uniqueness of 3-(4,5-DIMETHOXY-2-METHYLPHENYL)-5-ETHOXY-1H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62036-13-9 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-(4,5-dimethoxy-2-methylphenyl)-3-ethoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H17N3O3/c1-5-19-13-14-12(15-16-13)9-7-11(18-4)10(17-3)6-8(9)2/h6-7H,5H2,1-4H3,(H,14,15,16) |
InChI Key |
SJGMLUFYVCSNKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC(=C(C=C2C)OC)OC |
Origin of Product |
United States |
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